![molecular formula C7H11BrO2 B1313461 6-Bromo-1,4-dioxaspiro[4.4]nonane CAS No. 82235-82-3](/img/structure/B1313461.png)

6-Bromo-1,4-dioxaspiro[4.4]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

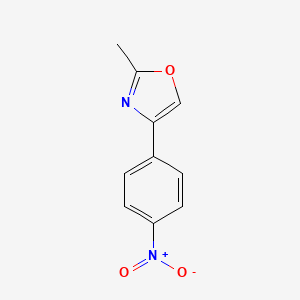

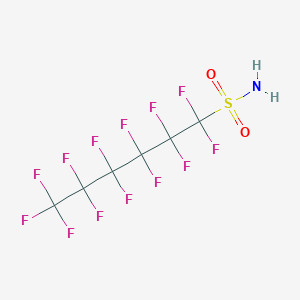

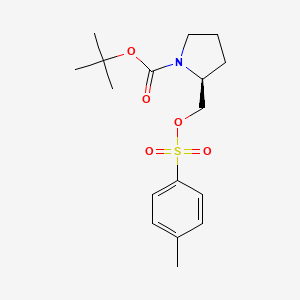

“6-Bromo-1,4-dioxaspiro[4.4]nonane” is a chemical compound with the molecular formula C7H11BrO2 . It has a molecular weight of 207.07 . The compound is also known by its CAS number 82235-82-3 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spiro[4.4]nonane core, which is a type of spirocyclic compound . The compound also contains a bromine atom, which is indicated by the “bromo” prefix in its name .Physical And Chemical Properties Analysis

The compound has a boiling point of 95-100 °C (at a pressure of 15 Torr) and a predicted density of 1.54±0.1 g/cm3 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1,4-dioxaspiro[4.4]nonane is an integral compound in the synthesis of multifunctional triazole-containing spiro dilactones. Ghochikyan et al. (2016) demonstrated its role in the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. The bromomethyl group is convertible to an azidomethyl group, which, through a click reaction with alkynes, yields triazole-containing spiro dilactones almost quantitatively (Ghochikyan et al., 2016).

Biological and Pheromone Studies

Spiroacetals like this compound are found widely in nature, particularly in insect secretions. Francke and Kitching (2001) noted its prevalence among volatile, less polar constituents of insect secretions, with significant roles as insect pheromones. For instance, chalcogran, a variant of this compound, is a key component of the male-produced aggregation pheromone of the spruce bark beetle (Francke & Kitching, 2001).

Spiroketalization and Organic Synthesis

Sridharan et al. (2011) described the efficient synthesis of 5,5-spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, using a method that involves epoxide opening and oxa-Michael spiroketalization sequence. This methodology facilitates the direct synthesis of important compounds like chalcogran, a beetle pheromone (Sridharan et al., 2011).

Chemical Shifts and Torsional Strain Analysis

Guerrero-Alvarez and Ariza-Castolo (2007) analyzed the relationship between NMR chemical shifts and the dihedral energies of 1,4-dioxaspiro[4.4]nonane, among other spiroacetals. Their findings contribute to understanding the structural and chemical properties of these compounds, offering insights into their behavior in various chemical environments (Guerrero-Alvarez & Ariza-Castolo, 2007).

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-1,4-dioxaspiro[4This compound is a derivative of 1,6-dioxaspiro[4.4]nonane, a class of compounds known for their broad spectrum of biological activity . 4]nonane remain to be elucidated.

Mode of Action

The mode of action of 6-Bromo-1,4-dioxaspiro[4It is known that bromination of 1,6-dioxaspiro[44]nonanes proceeds at the 4 and 9 positions of the spiran ring . This suggests that the bromine atom may play a crucial role in the compound’s interaction with its targets.

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-1,4-dioxaspiro[4The compound has a molecular weight of 207.07 and a predicted density of 1.54±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

properties

IUPAC Name |

9-bromo-1,4-dioxaspiro[4.4]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVRAPHFXNUTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)OCCO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513462 |

Source

|

| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82235-82-3 |

Source

|

| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)